Tris(pentafluorophenyl)borane hydrate
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Overview
Description
Tris(pentafluorophenyl)borane hydrate, also known as tris(pentafluorophenyl)borane, is a chemical compound with the formula C18BF15·xH2O. It is a white, volatile solid that is highly stable and resistant to oxygen and water. This compound is known for its strong Lewis acidity, making it an ideal Lewis acid for various chemical reactions .
Preparation Methods
Tris(pentafluorophenyl)borane hydrate is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps :
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce tris(pentafluorophenyl)borane.
Hydration: The resulting tris(pentafluorophenyl)borane is then hydrated to form tris(perfluorophenyl)borane hydrate.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields .
Chemical Reactions Analysis
Tris(pentafluorophenyl)borane hydrate undergoes various types of chemical reactions, including:
Hydride Transfer Reactions: It catalyzes the condensation between hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds.
Catalytic Reactions: It is used as a catalyst in reductions, alkylations, hydrometallation reactions, and aldol-type reactions.
Tautomerizations: It can stabilize less favored tautomeric forms by adduct formation.
Common reagents and conditions used in these reactions include hydrosilanes, alkoxysilanes, and various organic solvents. Major products formed from these reactions include siloxane bonds, alkoxysilanes, and stabilized tautomers .
Scientific Research Applications
Tris(pentafluorophenyl)borane hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tris(perfluorophenyl)borane hydrate exerts its effects is primarily through its strong Lewis acidity. It acts as an electron pair acceptor, facilitating various chemical reactions. The molecular targets and pathways involved include the activation of hydrosilanes and alkoxysilanes, leading to the formation of siloxane bonds .
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane hydrate is unique compared to other similar compounds due to its high thermal stability and resistance to oxygen and water. Similar compounds include:
Triphenylborane: Less thermally stable and less resistant to oxygen and water.
Boron Trifluoride (BF3): Stronger Lewis acid but less stable and more reactive.
Boron Trichloride (BCl3): Stronger Lewis acid but less stable and more reactive.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C18H2BF15O |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)borane;hydrate |
InChI |
InChI=1S/C18BF15.H2O/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;/h;1H2 |
InChI Key |
GVNLHDQZDCFJSP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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